![molecular formula C16H16N4O3 B2935335 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 955602-12-7](/img/structure/B2935335.png)
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, an indole ring, and a morpholino group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been utilized in a wide range of applications .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The oxadiazole ring, for instance, is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing derivatives of 1,3,4-oxadiazoles, including compounds similar to the one of interest, showcasing their structural diversity and the potential for targeted biological activity. These compounds have been characterized using various analytical techniques such as NMR, IR, and Mass spectral studies, with some structures confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Biological Activities
Antimicrobial and Antituberculosis Activity
Several studies have demonstrated the antimicrobial and antituberculosis potential of 1,3,4-oxadiazole derivatives. For instance, one study showed remarkable anti-TB activity and superior antimicrobial activity, with minimal inhibitory concentration (MIC) values lower than standard drugs (Mamatha S.V et al., 2019). Another study synthesized and evaluated 2,5-disubstituted 1,3,4-oxadiazole compounds for antimicrobial and hemolytic activity, finding them to be active against selected microbial species (Samreen Gul et al., 2017).
Anticancer and Anti-Inflammatory Properties
1,3,4-Oxadiazoles have been associated with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. For example, one study synthesized oxadiazole-morpholine derivatives and evaluated them for antitumor potential, finding significant anti-proliferative capability towards cancer cells and inhibition of tumoral angiogenic parameters (M. Al‐Ghorbani et al., 2015).
Antioxidant Activity
The antioxidant potential of 2,5-disubstituted 1,3,4-oxadiazoles has also been investigated, with some compounds showing good to moderate in vitro antioxidant potential compared to standard drugs like ascorbic acid (V. Lakshmi Ranganatha et al., 2014).
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives, which this compound is a part of, have been found to target various enzymes such as thymidylate synthase, hdac (histone deacetylase), topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cell proliferation and are often targeted in cancer therapies .
Mode of Action
1,3,4-oxadiazole derivatives have been found to inhibit the activity of various enzymes involved in cell proliferation, such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . By inhibiting these enzymes, these compounds can potentially halt cell proliferation and induce cell death .
Biochemical Pathways
Given that 1,3,4-oxadiazole derivatives target enzymes involved in cell proliferation, it can be inferred that they affect pathways related to cell growth and division . For example, by inhibiting thymidylate synthase, these compounds can disrupt DNA synthesis and cell division .
Result of Action
Given that 1,3,4-oxadiazole derivatives have been found to inhibit enzymes involved in cell proliferation, it can be inferred that these compounds can potentially halt cell growth and induce cell death .
properties
IUPAC Name |
1-morpholin-4-yl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15(19-5-7-22-8-6-19)10-20-13-4-2-1-3-12(13)9-14(20)16-18-17-11-23-16/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFIUZQKZRDWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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